molecular formula C16H23N5S2 B12237117 4-Ethyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine

4-Ethyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine

Cat. No.: B12237117
M. Wt: 349.5 g/mol
InChI Key: LHXZOODKRMWEKR-UHFFFAOYSA-N
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Description

4-Ethyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the piperazine derivative. The final step involves the coupling of these intermediates with the pyrimidine core under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyrimidine or thiazole rings .

Scientific Research Applications

4-Ethyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Ethyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The thiazole and piperazine moieties are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-Ethyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H23N5S2

Molecular Weight

349.5 g/mol

IUPAC Name

4-[[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole

InChI

InChI=1S/C16H23N5S2/c1-4-13-9-15(19-16(18-13)22-3)21-7-5-20(6-8-21)10-14-11-23-12(2)17-14/h9,11H,4-8,10H2,1-3H3

InChI Key

LHXZOODKRMWEKR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)SC)N2CCN(CC2)CC3=CSC(=N3)C

Origin of Product

United States

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